3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Overview
Description
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Pharmacokinetics
The compound’s predicted boiling point is 4392±450 °C , and its predicted density is 1.137±0.06 g/cm3 . Its pKa is predicted to be 9.19±0.40 , which could influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The interactions of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with these biomolecules can result in enzyme inhibition or activation, influencing the overall biochemical environment.
Cellular Effects
The effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one may impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one involves several key processes. This compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of signaling pathways and gene expression . These interactions can result in the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can influence their efficacy and potency over time . Additionally, the long-term effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one on cellular function can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . Additionally, high doses of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of these compounds . The metabolic pathways of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can impact its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are essential factors that determine its biological effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can impact its efficacy and potency, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the indole nucleus. For instance, the synthesis might involve the use of dihydrofuran and hydrazone intermediates, followed by cyclization and functional group modifications . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Scientific Research Applications
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one include other indole derivatives like indole-3-acetic acid and oxindole. These compounds share the indole nucleus but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVERNCJVVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198128 | |
Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120713-59-9 | |
Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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